molecular formula C10H7N5 B1521631 4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile CAS No. 1094296-78-2

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile

Cat. No.: B1521631
CAS No.: 1094296-78-2
M. Wt: 197.2 g/mol
InChI Key: YKQRFPYCTSSRAY-UHFFFAOYSA-N
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Description

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound features a benzonitrile group attached to a triazine ring, which makes it a valuable intermediate in various chemical syntheses and applications.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the reaction of 3-amino-1,2,4-triazine with benzonitrile under specific conditions, such as heating in the presence of a catalyst.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve more complex procedures, including the use of advanced catalysts and reaction conditions to ensure high yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be employed to convert the nitrile group to an amine.

  • Substitution: Substitution reactions can introduce different functional groups onto the triazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Various carboxylic acids and ketones.

  • Reduction: Primary amines.

  • Substitution: A wide range of substituted triazines.

Biochemical Analysis

Biochemical Properties

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including kinases and oxidoreductases, through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways and cellular functions.

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In cancer cell lines, this compound has been observed to inhibit cell proliferation and induce apoptosis . It affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism. Additionally, this compound can influence the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This compound has been shown to inhibit kinases by competing with ATP for binding to the active site, leading to decreased phosphorylation of downstream targets . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are important factors to consider. This compound is relatively stable at room temperature but can degrade over time when exposed to light and moisture . Long-term studies have shown that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity and altered cellular responses .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to nucleotide synthesis and degradation . It interacts with enzymes such as kinases and phosphatases, affecting metabolic flux and metabolite levels . This compound can also influence the levels of cofactors, such as ATP and NADH, which are essential for various biochemical reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function, with higher concentrations observed in the cytoplasm and nucleus .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, it has been observed to accumulate in the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Additionally, its presence in the cytoplasm allows it to interact with various enzymes and signaling proteins .

Scientific Research Applications

4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the interaction of triazine derivatives with biological molecules.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2,4,6-Tri-substituted-1,3,5-triazines: These compounds share a similar triazine core but have different substituents.

  • Substituted 1,3,5-Triazine Heterocycles: These compounds also feature triazine rings with various substituents and have been studied for their antibacterial properties.

Uniqueness: 4-(3-Amino-1,2,4-triazin-5-yl)benzonitrile is unique due to its specific combination of a benzonitrile group and a triazine ring, which provides distinct chemical properties and reactivity compared to other triazine derivatives.

Properties

IUPAC Name

4-(3-amino-1,2,4-triazin-5-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-7-1-3-8(4-2-7)9-6-13-15-10(12)14-9/h1-4,6H,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQRFPYCTSSRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CN=NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094296-78-2
Record name 4-(3-amino-1,2,4-triazin-5-yl)benzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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